molecular formula C9H6LiNO2 B6240951 lithium(1+) ion indolizine-3-carboxylate CAS No. 2378503-33-2

lithium(1+) ion indolizine-3-carboxylate

Cat. No.: B6240951
CAS No.: 2378503-33-2
M. Wt: 167.1
InChI Key:
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Description

Lithium(1+) ion indolizine-3-carboxylate is a compound with the molecular formula C9H6LiNO2 and a molecular weight of 167.09 g/mol It is a salt formed by the combination of lithium ions and indolizine-3-carboxylate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including lithium(1+) ion indolizine-3-carboxylate, can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions to form the indolizine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies can also be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion indolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a variety of substituted indolizine compounds .

Mechanism of Action

The mechanism of action of lithium(1+) ion indolizine-3-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), leading to modulation of signaling pathways involved in mood regulation and other cellular processes . The indolizine-3-carboxylate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion indolizine-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties. The lithium ion can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry .

Properties

CAS No.

2378503-33-2

Molecular Formula

C9H6LiNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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